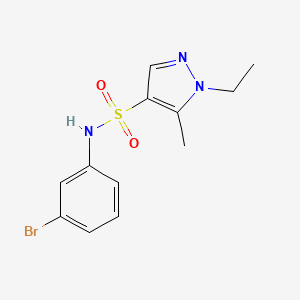
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as MPPI, is a chemical compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and prevents the binding of serotonin, which is a neurotransmitter that regulates mood and anxiety. By inhibiting the activity of the 5-HT1A receptor, this compound has been shown to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, as well as improve motor function in animal models of Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other 5-HT1A receptor antagonists.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is its anti-inflammatory and antioxidant effects, which could have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to optimize the synthesis and potency of this compound and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 3-methoxybenzylamine and 2-pyridinecarboxylic acid with piperazine and carbonyldiimidazole. The resulting this compound compound has a molecular weight of 308.38 g/mol and a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other neurological disorders. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-6-4-5-14(13-15)19-17(22)21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIHDSLMNCUQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)

![N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5325051.png)


![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![ethyl (4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5325085.png)
![2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide](/img/structure/B5325091.png)
![7-acetyl-3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5325097.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5325110.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5325117.png)
![(3aR*,6aS*)-5-(2,1-benzisoxazol-3-ylcarbonyl)-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5325135.png)
![(3aR*,5R*,6S*,7aS*)-2-[(3'-methoxy-3-biphenylyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5325139.png)
![4-[3-(4-fluorophenoxy)-1-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5325146.png)